molecular formula C23H26O8 B157882 17-Hydroxywortmannin CAS No. 58053-83-1

17-Hydroxywortmannin

Número de catálogo B157882
Número CAS: 58053-83-1
Peso molecular: 430.4 g/mol
Clave InChI: XLJORQYAOTYVQS-OGCOKEDGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, this compound (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The this compound molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .


Chemical Reactions Analysis

This compound is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K) Inhibition in Cancer Therapy

17-Hydroxywortmannin has been studied extensively as a potent inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is frequently deregulated in various human cancers, making it a significant target for chemotherapy. Enhancements of this compound, such as pegylation, have improved its therapeutic properties, including stability, solubility, and reduced toxicity. These enhancements also increase its therapeutic index, making it more suitable for use in human tumor xenograft models (Zhu et al., 2006).

Synthesis and Structure-Activity Relationships for Improved Anticancer Efficacy

Research on the synthesis and structure-activity relationships of this compound derivatives has led to the development of compounds with greater PI3K inhibitory potency. These compounds display enhanced properties like stability and aqueous solubility. Notably, such derivatives have shown significant efficacy in preclinical models, indicating their potential for improved anticancer therapies (Zask et al., 2008).

Potentiation of Anticancer Agents

This compound, when used in combination with other agents, has demonstrated an ability to enhance the efficacy of these treatments. For instance, its combination with TRAIL (TNF-related apoptosis-inducing ligand) in colon cancer cells has shown promising results. This compound aids in overcoming TRAIL resistance by modulating autophagy and apoptotic pathways, indicating its potential as a combination therapy in resistant cancer types (Dai et al., 2019).

Development of Novel Conjugates for Targeted Therapy

The creation of hybrid inhibitors combining this compound with other anticancer agents has opened new avenues in targeted cancer therapy. These conjugates, upon in vivo hydrolysis, release potent inhibitors that target multiple pathways, such as PI3K and mTOR, offering robust and synergistic anticancer effects. Such developments have shown profound activity in preclinical models and highlight the potential of this compound in innovative cancer treatment strategies (Ayral-Kaloustian et al., 2010).

Mecanismo De Acción

Target of Action

17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .

Mode of Action

This compound acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3K and the PIK3C3-BECN1 complex by this compound can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of this compound with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of 17-Hydroxywortmannin .

Direcciones Futuras

The future direction of 17-Hydroxywortmannin research is promising. It has been suggested that a combination of TRAIL with a PIK3C3-BECN1 inhibitor, such as this compound, could be a promising therapeutic approach for the treatment of colon cancer .

Análisis Bioquímico

Biochemical Properties

17-Hydroxywortmannin interacts with PI3K, inhibiting its activity and thereby disrupting several downstream signaling pathways . It also interacts with Beclin 1, a protein involved in autophagy, and has been shown to inhibit the PIK3C3-Beclin 1 complex, reducing autophagy activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL), overcoming TRAIL resistance .

Molecular Mechanism

The molecular mechanism of this compound involves binding to PI3K and inhibiting its activity . This inhibition disrupts downstream signaling pathways, affecting various cellular functions. Additionally, this compound binds to Beclin 1, inhibiting the PIK3C3-Beclin 1 complex and reducing autophagy activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway . It inhibits PI3K, disrupting the production of phosphatidylinositol-3, 4,5-triphosphate (PIP3), a key second messenger in this pathway .

Subcellular Localization

Given its role in inhibiting PI3K and the PIK3C3-Beclin 1 complex, it is likely that this compound has significant effects on the localization and function of these proteins .

Propiedades

IUPAC Name

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJORQYAOTYVQS-OGCOKEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxywortmannin
Reactant of Route 2
Reactant of Route 2
17-Hydroxywortmannin
Reactant of Route 3
17-Hydroxywortmannin
Reactant of Route 4
Reactant of Route 4
17-Hydroxywortmannin
Reactant of Route 5
Reactant of Route 5
17-Hydroxywortmannin
Reactant of Route 6
17-Hydroxywortmannin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.